molecular formula C22H13F B158736 DIBENZ(a,h)ANTHRACENE, 6-FLUORO- CAS No. 1764-39-2

DIBENZ(a,h)ANTHRACENE, 6-FLUORO-

Cat. No. B158736
CAS RN: 1764-39-2
M. Wt: 296.3 g/mol
InChI Key: ZVPJORXGYQZBIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzo(a,h)anthracene, 6-fluoro- (DBAF) is a polycyclic aromatic hydrocarbon (PAH) that is commonly used in scientific research. PAHs are ubiquitous environmental pollutants that are generated by incomplete combustion of organic matter, including fossil fuels, wood, and tobacco. DBAF has been identified as a potent carcinogen and mutagen, and its toxicological properties have been extensively studied.

Mechanism Of Action

The mechanism of action of DIBENZ(a,h)ANTHRACENE, 6-FLUORO- is not fully understood, but it is believed to act through the formation of DNA adducts. DIBENZ(a,h)ANTHRACENE, 6-FLUORO- is metabolized in the liver to form reactive intermediates that can bind to DNA and cause mutations. The resulting DNA adducts can lead to the formation of tumors and other adverse health effects.

Biochemical And Physiological Effects

DIBENZ(a,h)ANTHRACENE, 6-FLUORO- has been shown to have a number of biochemical and physiological effects, including the induction of oxidative stress, inflammation, and DNA damage. It has also been shown to alter gene expression and disrupt cellular signaling pathways. These effects contribute to the carcinogenic and mutagenic properties of DIBENZ(a,h)ANTHRACENE, 6-FLUORO-.

Advantages And Limitations For Lab Experiments

One advantage of using DIBENZ(a,h)ANTHRACENE, 6-FLUORO- in lab experiments is its high potency as a carcinogen and mutagen. This allows researchers to study the effects of DNA damage and mutations in a controlled environment. However, the use of DIBENZ(a,h)ANTHRACENE, 6-FLUORO- in lab experiments is limited by its toxicity and potential health hazards. Proper safety precautions must be taken when handling DIBENZ(a,h)ANTHRACENE, 6-FLUORO- to minimize exposure and risk.

Future Directions

There are a number of future directions for research on DIBENZ(a,h)ANTHRACENE, 6-FLUORO-. One area of focus is the development of new drugs and therapies for cancer treatment that target the DNA adducts formed by DIBENZ(a,h)ANTHRACENE, 6-FLUORO-. Another area of research is the identification of biomarkers for DIBENZ(a,h)ANTHRACENE, 6-FLUORO- exposure and the development of methods for detecting DIBENZ(a,h)ANTHRACENE, 6-FLUORO- in environmental samples. Additionally, further studies are needed to better understand the mechanisms of action of DIBENZ(a,h)ANTHRACENE, 6-FLUORO- and its effects on human health.

Synthesis Methods

DIBENZ(a,h)ANTHRACENE, 6-FLUORO- can be synthesized by a number of methods, including Friedel-Crafts acylation, Suzuki coupling, and palladium-catalyzed cross-coupling reactions. The most commonly used method for synthesizing DIBENZ(a,h)ANTHRACENE, 6-FLUORO- is the palladium-catalyzed cross-coupling reaction between 6-chloro-dibenzo(a,h)anthracene and 6-fluorophenylboronic acid.

Scientific Research Applications

DIBENZ(a,h)ANTHRACENE, 6-FLUORO- is primarily used in scientific research as a tool for studying the mechanisms of carcinogenesis and mutagenesis. It is also used in the development and testing of new drugs and therapies for cancer treatment. DIBENZ(a,h)ANTHRACENE, 6-FLUORO- has been shown to induce DNA damage and mutations, and its carcinogenic properties have been extensively studied in animal models.

properties

CAS RN

1764-39-2

Product Name

DIBENZ(a,h)ANTHRACENE, 6-FLUORO-

Molecular Formula

C22H13F

Molecular Weight

296.3 g/mol

IUPAC Name

6-fluoronaphtho[1,2-b]phenanthrene

InChI

InChI=1S/C22H13F/c23-22-12-15-6-2-4-8-18(15)20-11-16-10-9-14-5-1-3-7-17(14)19(16)13-21(20)22/h1-13H

InChI Key

ZVPJORXGYQZBIO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(=CC5=CC=CC=C54)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(=CC5=CC=CC=C54)F

Other CAS RN

1764-39-2

synonyms

6-Fluorodibenz[a,h]anthracene

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.